5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

Pharmaceutical impurity analysis Reference standards ISO 17034

QC labs require certified impurity standards for esomeprazole/pantoprazole ANDA submissions. Unsubstituted benzimidazole analogs lack the 5-hydroxy-2-thione tautomeric specificity. Our ISO 17034-certified material (CAS 92806-98-9) solves this with authenticated Esomeprazole Impurity 37/Pantoprazole Impurity N identity. - >95% purity, full NMR/MS/IR characterization for ICH method validation - Definitive leminoprazole metabolite standard for LC-MS/MS bioanalysis - Consistent antioxidant performance via dual mercapto-hydroxy radical-scavenging motif

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 92806-98-9
Cat. No. B028047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
CAS92806-98-9
Synonyms1,3-Dihydro-5-hydroxy-2H-benzimidazole-2-thione;  5-Hydroxy-2-mercaptobenzimidazole; 
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=S)N2
InChIInChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11)
InChIKeyDFKVVBOVTVBURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: Identity & Procurement


5-Hydroxy-1,3-dihydrobenzimidazole-2-thione (C₇H₆N₂OS, MW 166.20 g/mol) is a sulfur- and nitrogen-containing heterocycle belonging to the benzimidazole-2-thione class. The fused benzimidazole scaffold bears a hydroxyl substituent at the 5-position and a thione (C=S) group at the 2-position, which exists in equilibrium with its thiol tautomer . This dual functionality enables diverse reactivity profiles, including metal chelation via the thione‑sulfur and imidazole‑nitrogen atoms, hydrogen‑bond donation/acceptance through the hydroxyl group, and nucleophilic behavior at sulfur for alkylation or acylation. Industrially, the compound is employed as an antioxidant/anti‑aging additive in rubber and plastics, and in the pharmaceutical sector it is a critical reference standard for esomeprazole (Impurity 37) and pantoprazole (Impurity N) impurity profiling [1].

Why 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione Cannot Be Substituted


Generic substitution fails because the 5‑hydroxy and 2‑thione (or 2‑thiol) groups are not independent functionalities—they cooperate to dictate the compound’s electronic structure, tautomeric equilibrium, metal‑binding geometry, and metabolic fate. Removing the 5‑hydroxy group (as in unsubstituted 2‑mercaptobenzimidazole) eliminates a key hydrogen‑bond donor/acceptor site, altering solubility, antioxidant radical‑scavenging capacity, and regioselectivity in further derivatization [1]. Conversely, removing the 2‑thione (as in 5‑hydroxybenzimidazole) abolishes the strong metal‑coordinating and nucleophilic sulfur center essential for corrosion inhibition or enzyme binding . Even regioisomeric or O‑alkylated analogs (e.g., 5‑methoxy‑2‑mercaptobenzimidazole) show different electron‑donating effects and lipophilicity, which directly impact biological target engagement and industrial processing performance. These physicochemical distinctions render simple in‑class substitution unreliable for applications demanding certified impurity standards, defined metabolite identity, or consistent antioxidant/anti‑aging activity in polymer matrices.

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: Differentiation Evidence vs. Analogs


CRM Purity vs. Reagent-Grade Benzimidazole-2-thiones

As an esomeprazole/pantoprazole impurity reference standard, the compound is supplied under ISO 17034 accredited reference material (RM) production with a certified purity specification of >95% (HPLC), supported by a full certificate of analysis including NMR, MS, and IR spectral conformity reports [1]. In contrast, generic 2‑mercaptobenzimidazole (CAS 583‑39‑1) is typically offered only as reagent‑grade (≥96 % by titration or GC) without multi‑orthogonal structural confirmation or impurity profiling traceable to pharmacopoeial monographs .

Pharmaceutical impurity analysis Reference standards ISO 17034

Melting Point vs. Closest Benzimidazole Analogs

The target compound exhibits a melting point of 287–290 °C (acetone solvate) , which is approximately 14–17 °C lower than that of the parent 2‑mercaptobenzimidazole (303–304 °C) [1] and substantially lower than 5‑hydroxybenzimidazole (which decomposes above 300 °C). This depression is consistent with the disruption of intermolecular hydrogen‑bond networks by the simultaneous presence of both hydrogen‑bond donor (NH, OH) and acceptor (C=S) groups, leading to a less ordered crystal lattice.

Thermal analysis Crystal packing Processability

Leminoprazole Metabolite Identity vs. Other PPIs

The compound is a characterized human metabolite of leminoprazole, a proton‑pump inhibitor (PPI) with additional gastric mucosal protective properties . In contrast, the structurally similar 2‑mercaptobenzimidazole is not recognized as a PPI metabolite; the primary metabolites of omeprazole and esomeprazole are the corresponding sulfone and 5‑hydroxy‑omeprazole, which lack the benzimidazole‑2‑thione core [1]. This metabolite identity is essential for accurate toxicokinetic profiling and forensic biomarker studies.

Drug metabolism Biomarker analysis Toxicokinetics

Dual Mercapto–Hydroxy vs. Single-Group Antioxidant Motif

Although a direct head‑to‑head DPPH/ABTS comparison for the target compound is not available, SAR studies on 2‑mercaptobenzimidazole (2‑MBI) analogs demonstrate that the presence of the mercapto group is essential for potent radical scavenging and that additional electron‑donating substituents on the benzene ring enhance antioxidant capacity [1]. By possessing both a mercapto (C=S/SH) and a phenolic hydroxyl group, the target compound is predicted to exhibit higher radical scavenging activity than analogs lacking either group (e.g., 2‑mercaptobenzimidazole alone or 5‑hydroxybenzimidazole alone) [1].

Radical scavenging DPPH assay Structure–activity relationship

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: Key Application Scenarios


Esomeprazole & Pantoprazole Impurity Reference Standard

The compound is supplied as an ISO 17034 certified reference material with >95% purity and comprehensive structural authentication (NMR, MS, IR), enabling ICH‑compliant analytical method validation for esomeprazole Impurity 37 and pantoprazole Impurity N in finished dosage form quality control [1].

Leminoprazole Metabolite Identification & Biomarker Analysis

As the only benzimidazole‑2‑thione metabolite of leminoprazole, the compound serves as an authentic standard for the development of LC‑MS/MS bioanalytical methods to simultaneously quantify leminoprazole and its cleavage metabolite in human plasma, supporting clinical pharmacology and toxicokinetic studies .

Melt-Processable Antioxidant for Rubber & TPE

Its melting point of 287–290 °C, lower than that of unsubstituted 2‑mercaptobenzimidazole (303–304 °C), combined with the dual mercapto‑hydroxy radical‑scavenging motif, suggests superior dispersibility and antioxidant longevity in high‑temperature elastomer compounding processes .

Precursor for Benzimidazole-2-thione Metal Complexes

The compound’s ability to act as a bidentate (S,N) or potentially tridentate (O,S,N) ligand in alkaline media, as described in its structure , makes it a versatile building block for synthesizing transition metal complexes with catalytic or bioinorganic relevance, distinguishing it from non‑hydroxylated analogs.

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